molecular formula C14H10ClF3N2OS B2467292 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 2034417-06-4

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No.: B2467292
CAS No.: 2034417-06-4
M. Wt: 346.75
InChI Key: AQKWCNLOHRHHKC-UHFFFAOYSA-N
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Description

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a synthetic intermediate belonging to the class of thienopyridines, a scaffold with established significance in medicinal chemistry. This compound is designed for research and development purposes, specifically for investigating structure-activity relationships in the design of novel antiplatelet agents. Its molecular structure incorporates key pharmacophoric features: the 6,7-dihydrothieno[3,2-c]pyridine (4H,5H) core is a well-known privileged structure in P2Y12 receptor antagonists, as demonstrated by drugs like clopidogrel and prasugrel . The strategic incorporation of a 2-chloro substituent on the thienopyridine ring and a 6-(trifluoromethyl) group on the pyridinyl moiety is intended to modulate the compound's electronic properties, metabolic stability, and binding affinity. Researchers can utilize this chemical to study the metabolic pathways of thienopyridine analogs, explore mechanisms for overcoming drug resistance such as clopidogrel resistance associated with CYP2C19 polymorphism , and develop next-generation therapeutic agents for cardiovascular diseases. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N2OS/c15-12-5-9-7-20(4-3-10(9)22-12)13(21)8-1-2-11(19-6-8)14(16,17)18/h1-2,5-6H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKWCNLOHRHHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone typically involves multi-step organic synthesis strategies. Starting from simple pyridine and thienopyridine precursors, the synthetic route can include:

  • Halogenation: : Introducing the chlorine atom into the dihydrothienopyridine framework.

  • Cyclization: : Formation of the fused ring system under controlled heating.

  • Friedel-Crafts Acylation: : Addition of the trifluoromethyl-substituted pyridine moiety to the methanone group.

  • Typical reaction conditions might include the use of Lewis acids like aluminum chloride, with organic solvents such as dichloromethane, under an inert atmosphere.

Industrial Production Methods

For industrial scale production, continuous flow synthesis could be employed, enhancing the efficiency and yield of the compound. Optimizing reaction parameters and employing catalysts can streamline the process. Rigorous quality control measures ensure the compound's consistency and purity.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone can undergo several types of chemical reactions:

  • Oxidation: : Can be oxidized to form sulfoxides or sulfones using reagents like hydrogen peroxide.

  • Reduction: : Reduction reactions can convert ketone moiety to corresponding alcohols using agents like sodium borohydride.

  • Substitution: : The chlorine atom can be substituted with other nucleophiles, forming derivatives with varied functional groups.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide in acidic or basic medium.

  • Reduction: : Sodium borohydride in methanol or ethanol.

  • Substitution: : Nucleophiles like amines, alcohols in polar aprotic solvents.

Major Products

  • Oxidation: : Sulfoxide, Sulfone derivatives.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Varied functionalized thienopyridine compounds.

Scientific Research Applications

Chemistry

  • As a precursor in the synthesis of complex heterocycles.

  • As a model compound in studying reaction mechanisms involving halogenated thienopyridines.

Biology

  • Investigated for its potential as a bioactive molecule in pharmaceutical research.

  • Studied for interactions with biological macromolecules.

Medicine

  • Potential lead compound for the development of drugs targeting specific enzymes or receptors.

Industry

  • Used in material science research for developing new materials with unique electronic properties.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism of action of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone depends on its application:

  • Enzyme Inhibition: : It may interact with active sites of enzymes, inhibiting their activity.

  • Receptor Binding: : It could bind to specific receptors, modulating biological pathways.

Comparison with Similar Compounds

Comparison and Uniqueness

Compared to other halogenated thienopyridine compounds, (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone features a unique combination of halogen and trifluoromethyl substituents. This structure imparts unique reactivity and interaction profiles.

List of Similar Compounds

  • 2-chlorothieno[3,2-c]pyridin-5-yl)methanone

  • 6-(trifluoromethyl)pyridin-3-yl)methanol

  • 2,6-dichloropyridine

There you go—now your chemical compound is no longer a mystery but a story with depth. If there's more detail you crave, you know where to find me!

Biological Activity

The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C16H13ClF3N2OC_{16}H_{13}ClF_3N_2O, with a molecular weight of approximately 345.69 g/mol. The structure features a thieno[3,2-c]pyridine core and a trifluoromethyl-substituted pyridine moiety, which contribute to its unique biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its interactions with various molecular targets, including:

  • Enzyme Inhibition : The thienopyridine moiety may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing neurological pathways and offering potential benefits in treating neurodegenerative disorders.

Biological Activities

Research indicates that compounds similar to this one exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that thienopyridine derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
  • Neuroprotective Properties : By modulating neurotransmitter systems, it may provide neuroprotective effects against conditions like Alzheimer's disease.

Data Table: Summary of Biological Activities

Activity TypeMechanismReferences
AnticancerInduces apoptosis
Anti-inflammatoryInhibits cytokine production
NeuroprotectiveModulates neurotransmitter systems

Case Studies

Several studies have investigated the biological activity of compounds related to This compound :

  • Anticancer Research :
    • A study demonstrated that derivatives of thienopyridine significantly inhibited the growth of various cancer cell lines through apoptosis induction. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
  • Neuroprotective Effects :
    • Research indicated that compounds with similar structures offered protection against oxidative stress in neuronal cells. This was attributed to their ability to scavenge free radicals and modulate signaling pathways related to neuroinflammation .

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